2-Amino-5-cyanomethyl-1,3,4-thiadiazole
CAS No.:
Cat. No.: VC13950880
Molecular Formula: C4H4N4S
Molecular Weight: 140.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H4N4S |
|---|---|
| Molecular Weight | 140.17 g/mol |
| IUPAC Name | 2-(5-amino-1,3,4-thiadiazol-2-yl)acetonitrile |
| Standard InChI | InChI=1S/C4H4N4S/c5-2-1-3-7-8-4(6)9-3/h1H2,(H2,6,8) |
| Standard InChI Key | IITLEFYTGACQHV-UHFFFAOYSA-N |
| Canonical SMILES | C(C#N)C1=NN=C(S1)N |
Introduction
Chemical Structure and Fundamental Properties
The molecular structure of 2-amino-5-cyanomethyl-1,3,4-thiadiazole features a 1,3,4-thiadiazole core with an amino group at position 2 and a cyanomethyl group at position 5. The canonical SMILES representation (C(C#N)C₁=NN=C(S₁)N) highlights the connectivity of the nitrile (-C≡N) moiety to the thiadiazole ring. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₄H₄N₄S |
| Molecular Weight | 140.17 g/mol |
| IUPAC Name | 2-(5-amino-1,3,4-thiadiazol-2-yl)acetonitrile |
| Standard InChI | InChI=1S/C4H4N4S/c5-2-1-3-7-8-4(6)9-3/h1H2,(H2,6,8) |
| Standard InChIKey | IITLEFYTGACQHV-UHFFFAOYSA-N |
The compound’s polarity, driven by the nitrile and amino groups, suggests moderate solubility in polar solvents such as ethanol or dimethyl sulfoxide (DMSO). Stability under ambient conditions is inferred from its solid-state characterization, though decomposition may occur under prolonged exposure to moisture or strong acids.
Synthetic Methodologies
Precursor-Based Synthesis
The synthesis of 2-amino-5-cyanomethyl-1,3,4-thiadiazole typically begins with 2-amino-5-mercapto-1,3,4-thiadiazole, a commercially available precursor. Reaction with cyanomethylating agents, such as chloroacetonitrile or bromoacetonitrile, in the presence of a base (e.g., potassium carbonate) facilitates substitution at the sulfur atom. For example:
This method yields moderate to high purity products but requires careful control of reaction temperature (60–80°C) and stoichiometry to avoid side reactions.
Solid-Phase Synthesis Innovations
Recent patents describe alternative solid-phase routes using thiosemicarbazide, carboxylic acids, and phosphorus oxychloride (POCl₃) . For instance, grinding thiosemicarbazide with a cyanomethyl carboxylic acid derivative and POCl₃ at room temperature produces the target compound via a cyclization reaction. This approach eliminates solvent use, reduces reaction time (<2 hours), and achieves yields exceeding 90% .
Biological Activities and Mechanisms
Cytostatic and Anticancer Properties
The 2-amino-1,3,4-thiadiazole scaffold has shown cytostatic effects in cancer cell lines, likely through inhibition of tubulin polymerization or topoisomerase enzymes . Substitutions at the 5th position, such as the cyanomethyl group, could modulate binding affinity to these targets, though specific studies remain pending.
Applications in Drug Development
Antibacterial Agents
Derivatives of 2-amino-5-cyanomethyl-1,3,4-thiadiazole have been explored as inhibitors of bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid biosynthesis. Computational docking studies suggest that the nitrile group forms hydrogen bonds with active-site residues, while the thiadiazole ring stabilizes hydrophobic interactions .
Antifungal and Antitubercular Candidates
In Mycobacterium tuberculosis, thiadiazoles inhibit the enzyme dihydrofolate reductase (DHFR), critical for folate metabolism. The cyanomethyl substituent’s electron-withdrawing nature may enhance binding to the DHFR active site, as observed in similar compounds .
Analytical Characterization
Spectroscopic Techniques
Infrared (IR) spectroscopy reveals characteristic absorption bands:
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C≡N Stretch: 2240–2260 cm⁻¹ (nitrile group)
Chromatographic Methods
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is commonly employed for purity assessment, using a C18 column and acetonitrile-water mobile phase.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyanomethyl group to optimize antimicrobial potency and reduce toxicity.
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In Vivo Pharmacokinetics: Investigation of absorption, distribution, metabolism, and excretion (ADME) profiles in animal models.
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Computational Drug Design: Molecular dynamics simulations to predict binding modes with novel biological targets.
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Green Chemistry Approaches: Development of solvent-free or catalytic synthesis methods to improve sustainability.
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